

molecular structure of α -lactose monohydrate

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Compound of Interest

Compound Name: *alpha-Lactose*

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An In-depth Technical Guide on the Molecular Structure of α -Lactose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of α -lactose monohydrate (α -LMH), a disaccharide widely used as an excipient in the pharmaceutical industry. Understanding its precise molecular architecture is crucial for controlling its physical and chemical properties, which in turn affect drug product performance.

Molecular and Crystal Structure

α -Lactose monohydrate, chemically known as 4-O- β -D-galactopyranosyl- α -D-glucopyranose monohydrate, is a crystalline solid with the molecular formula $C_{12}H_{22}O_{11} \cdot H_2O$.^{[1][2]} The structure consists of a galactose and a glucose sugar unit linked together.^[2] The crystal lattice is held together by an extensive network of hydrogen bonds, with one molecule being fixed in place by no less than sixteen such bonds.^[2] This extensive hydrogen bonding contributes to the considerable hardness of the lactose crystal.^[2] A single water molecule is an integral part of the crystal structure, linking together four different lactose molecules.^[2]

Crystallographic Data

The crystal structure of α -lactose monohydrate has been determined by single-crystal X-ray diffraction and neutron diffraction. The compound crystallizes in the monoclinic space group $P2_1$.^[2] Detailed crystallographic data from various studies are summarized below for comparison.

Table 1: Unit Cell Parameters for α -Lactose Monohydrate

Parameter	Value (Beevers & Hansen, 1971)[2]	Value (Smith et al., 2005)[1]
Formula	$C_{12}H_{22}O_{11} \cdot H_2O$	$C_{12}H_{22}O_{11} \cdot H_2O$
Crystal System	Monoclinic	Monoclinic
Space Group	$P2_1$	$P2_1$
a (Å)	7.815	7.7830
b (Å)	21.567	21.540
c (Å)	4.844	4.7599
α (°)	90	90
β (°)	106.2	105.911
γ (°)	90	90
Volume (Å ³)	782.4	768.1
Z	2	2
Temperature (K)	Not specified	150
R-factor	0.15	0.0385

Molecular Geometry

The molecular structure consists of a β -D-galactopyranose ring and an α -D-glucopyranose ring linked by a $\beta(1 \rightarrow 4)$ glycosidic bond. An intramolecular hydrogen bond between the galactose and glucose units helps to stabilize the conformation around the glycosidic linkage.[3]

Due to the complexity and the large number of atoms in the α -lactose monohydrate molecule, a comprehensive list of all bond lengths and angles is extensive. For detailed atomic coordinates, bond lengths, and angles, researchers are encouraged to consult the crystallographic information files (CIF) from the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD) under the deposition numbers provided in the original

research articles. A redetermination of the structure at 150 K has provided improved precision of the molecular geometry.[4]

Experimental Protocols

The determination of the molecular and crystal structure of α -lactose monohydrate relies primarily on diffraction techniques.

Single-Crystal X-ray Diffraction

This is the most common method for determining the atomic-resolution three-dimensional structure of a crystalline solid.

Methodology:

- **Crystal Growth:** High-quality single crystals of α -lactose monohydrate are grown from an aqueous solution.[5] The quality of the crystal is paramount for obtaining high-resolution diffraction data.
- **Crystal Mounting:** A suitable single crystal (typically around 0.8 mm in dimensions) is selected and mounted on a goniometer head.[2]
- **Data Collection:** The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensity.[6][7] Data is collected at a specific temperature, often a low temperature like 150 K, to reduce thermal vibrations of the atoms and improve the quality of the data.[4]
- **Structure Solution:** The diffraction pattern is used to determine the unit cell dimensions and the space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., Patterson methods or direct methods).[2]
- **Structure Refinement:** An initial model of the structure is refined against the experimental diffraction data. This iterative process adjusts the atomic positions and other parameters to achieve the best fit between the calculated and observed diffraction patterns, resulting in a final structure with a low R-factor.[2]

Neutron Diffraction

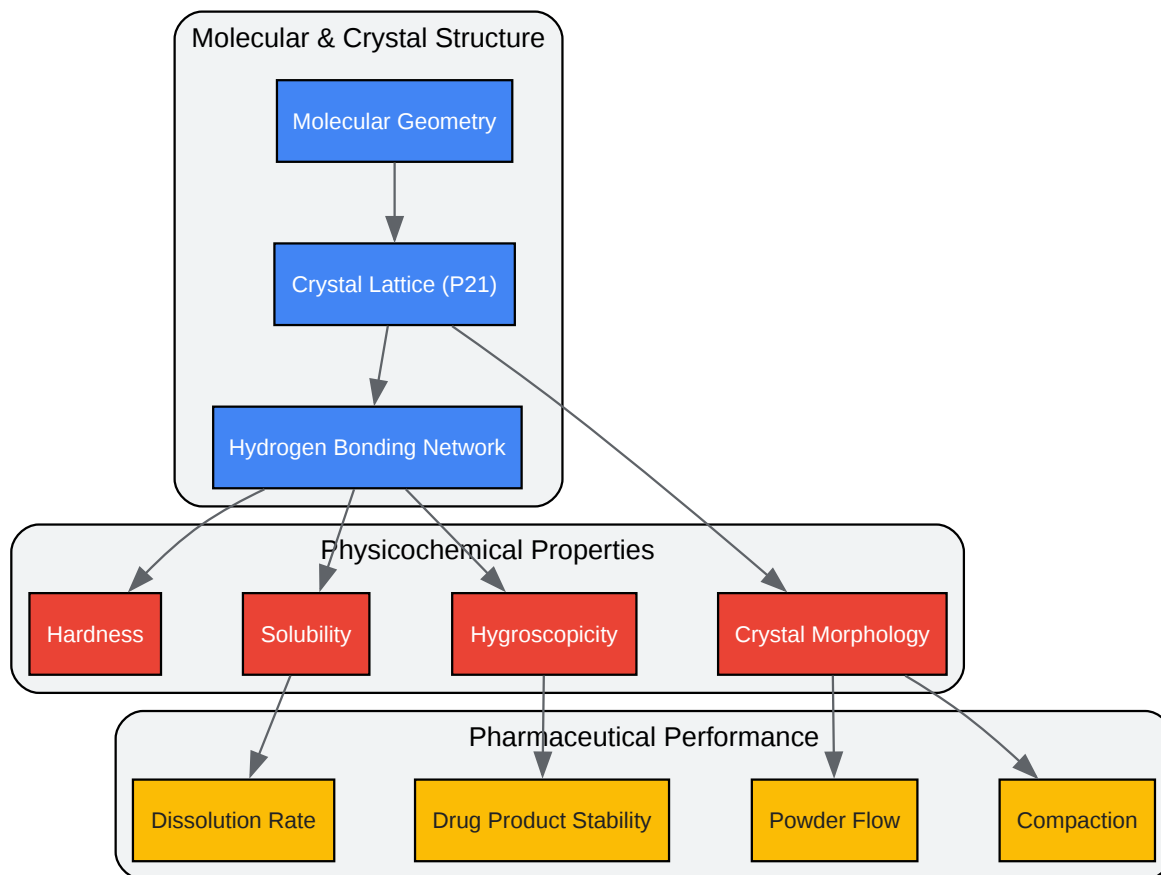
Neutron diffraction is a complementary technique to X-ray diffraction and is particularly useful for accurately locating hydrogen atoms.

Methodology:

- **Crystal Growth:** Similar to X-ray diffraction, large, high-quality single crystals are required.
- **Data Collection:** A beam of neutrons from a nuclear reactor or spallation source is directed at the crystal. The neutrons are diffracted by the atomic nuclei. The diffraction pattern is collected using a neutron detector. In-situ neutron powder diffraction can be used to study processes like hydration.
- **Structure Refinement:** The data is processed and the structure is refined in a manner similar to X-ray crystallography. The positions of hydrogen atoms are determined with much higher precision due to the relatively large neutron scattering cross-section of hydrogen.

Structure-Property Relationships

The molecular structure of α -lactose monohydrate directly influences its macroscopic properties, which are critical in drug development. For instance, the crystal morphology, which is an expression of the internal crystal structure, affects the powder's flowability and compaction properties. The tomahawk morphology of α -lactose monohydrate is influenced by the presence of the β -anomer during crystallization.[8]



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